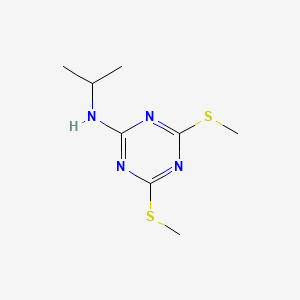
4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two methylsulfanyl groups and an isopropyl group attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4,6-bis(methylsulfanyl)-1,3,5-triazine with isopropylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution of the chlorine atom with the isopropylamine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.
化学反应分析
Types of Reactions
4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups or the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of methylsulfanyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the triazine ring.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Partially or fully hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of methylsulfanyl groups and the triazine ring structure allows it to form stable complexes with metal ions, which can further modulate its biological activity. The exact pathways involved may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
4,6-Bis(ethylsulfanyl)-1,3,5-triazine: Similar structure with ethylsulfanyl groups instead of methylsulfanyl groups.
N-(propan-2-yl)-1,3,5-triazin-2-amine: Lacks the methylsulfanyl groups but has the isopropyl group.
Uniqueness
4,6-Bis(methylsulfanyl)-N-(propan-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of both methylsulfanyl groups and the isopropyl group, which confer specific chemical and biological properties
属性
CAS 编号 |
90112-10-0 |
|---|---|
分子式 |
C8H14N4S2 |
分子量 |
230.4 g/mol |
IUPAC 名称 |
4,6-bis(methylsulfanyl)-N-propan-2-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H14N4S2/c1-5(2)9-6-10-7(13-3)12-8(11-6)14-4/h5H,1-4H3,(H,9,10,11,12) |
InChI 键 |
CFMSNIMDWQMTAI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NC(=NC(=N1)SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


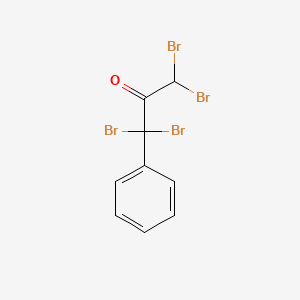
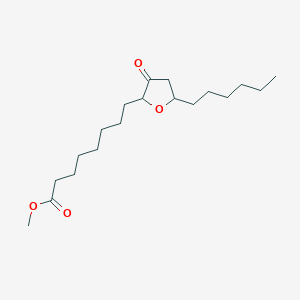

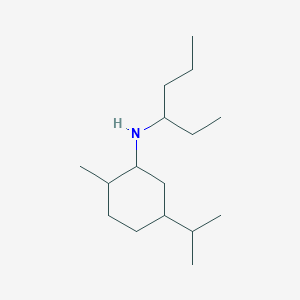
![[1-(Ethenyloxy)propan-2-yl]cyclohexane](/img/structure/B14371938.png)
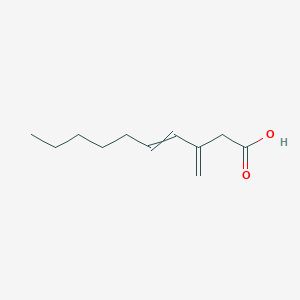
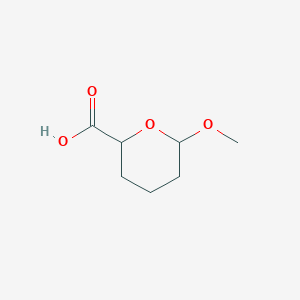
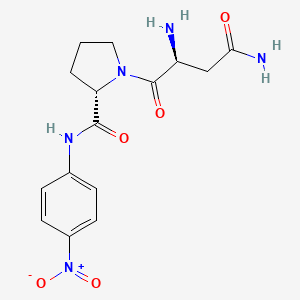
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)



![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)
![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)
